Zoanthenamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

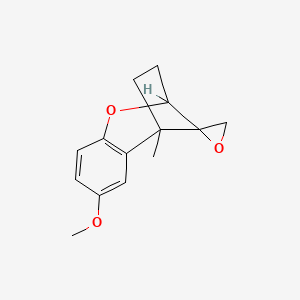

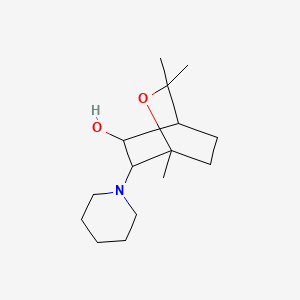

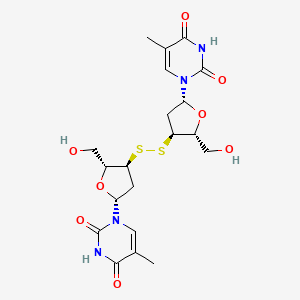

Zoanthenamine is a bioactive marine alkaloid belonging to the zoanthamine family. These compounds are primarily isolated from marine zoantharians, particularly from the genus Zoanthus. This compound features a unique chemical architecture with fused cycles culminating in an unusual azepane ring. This compound, along with other zoanthamine-type alkaloids, has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of zoanthenamine involves complex organic reactions. One common method includes the isolation of the compound from marine zoantharians. The aqueous-methanolic fraction is purified by reversed-phase high-performance liquid chromatography using an isocratic method with acetonitrile, water, and acetic acid as the mobile phase . The structures of isolated compounds are elucidated using comprehensive analyses of infrared spectroscopy, mass spectrometry, nuclear magnetic resonance, and ultraviolet spectroscopic data .

Industrial Production Methods

Industrial production of this compound is not well-documented due to the complexity of its synthesis and the reliance on natural sources. advancements in marine biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future.

化学反应分析

Types of Reactions

Zoanthenamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The equilibrium between lactone and iminium forms is a notable reaction observed in several zoanthamine natural products .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives such as 3β,14α-dihydroxy-28-deoxythis compound, 7α-hydroxy-28-deoxythis compound, and 3α-hydroxythis compound . These derivatives exhibit unique biological activities and potential therapeutic applications.

科学研究应用

Zoanthenamine and its derivatives have been extensively studied for their pharmacological and biological activities. Some of the notable applications include:

Anti-inflammatory Activity: This compound exhibits significant anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Anti-cancer Activity: Certain derivatives of this compound have shown anti-metastatic activity, indicating their potential use in cancer therapy.

Neuroprotective Effects: This compound has been studied for its neuroprotective effects, particularly in modulating reactive oxygen species and nitric oxide generation in neuronal processes.

Anti-Atopic Dermatitis Activity: Epi-oxyzoanthamine, a derivative of this compound, has demonstrated potential in treating atopic dermatitis by inhibiting cytokine expression and reducing inflammation.

作用机制

The mechanism of action of zoanthenamine involves its interaction with various molecular targets and pathways. For instance, epi-oxyzoanthamine inhibits the expression of cytokines in tumor necrosis factor-alpha and interferon-gamma-stimulated human keratinocyte cells. It also reduces the phosphorylation of mitogen-activated protein kinase and the nuclear factor-kappa B signaling pathway . Additionally, this compound derivatives modulate reactive oxygen species and nitric oxide levels, contributing to their neuroprotective and anti-inflammatory effects .

相似化合物的比较

Zoanthenamine is part of a broader family of zoanthamine alkaloids, which includes compounds such as norzoanthamine, oxyzoanthamine, norzoanthaminone, cyclozoanthamine, epinorzoanthamine, zoanthaminone, and zoaramine . These compounds share a similar chemical architecture but differ in their specific functional groups and biological activities. For example, norzoanthamine has shown potential in treating osteoporosis, while oxyzoanthamine exhibits anti-inflammatory properties . The unique azepane ring structure and diverse biological activities of this compound distinguish it from other similar compounds.

属性

CAS 编号 |

97877-69-5 |

|---|---|

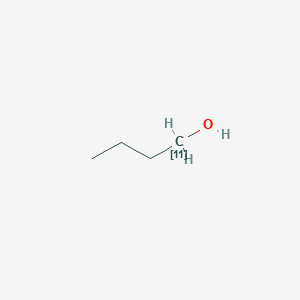

分子式 |

C30H39NO6 |

分子量 |

509.6 g/mol |

IUPAC 名称 |

(6S,8S,13S,14R,15S,16R,17R,18R,23R)-16-hydroxy-8,13,17,21-tetramethylspiro[25,26-dioxa-4-azaheptacyclo[14.7.2.16,10.01,15.03,13.04,10.018,23]hexacosa-2,20-diene-14,4'-oxolane]-2',19-dione |

InChI |

InChI=1S/C30H39NO6/c1-16-8-20-24(21(32)9-16)18(3)30(34)25-27(20,14-36-30)11-22-26(4,28(25)12-23(33)35-15-28)5-6-29-10-17(2)7-19(37-29)13-31(22)29/h9,11,17-20,24-25,34H,5-8,10,12-15H2,1-4H3/t17-,18+,19-,20+,24-,25-,26+,27?,28+,29?,30+/m0/s1 |

InChI 键 |

ACDRDEOVULSAPQ-NUMHYOOVSA-N |

手性 SMILES |

C[C@H]1C[C@H]2CN3C4=CC56CO[C@@]([C@@H]5[C@@]7([C@@]4(CCC3(C1)O2)C)CC(=O)OC7)([C@@H]([C@H]8[C@H]6CC(=CC8=O)C)C)O |

规范 SMILES |

CC1CC2CN3C4=CC56COC(C5C7(C4(CCC3(C1)O2)C)CC(=O)OC7)(C(C8C6CC(=CC8=O)C)C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)